![molecular formula C6H4ClF3N2O2 B2859044 2-[4-Chloro-3-(trifluoromethyl)pyrazolyl]acetic acid CAS No. 1006446-52-1](/img/structure/B2859044.png)
2-[4-Chloro-3-(trifluoromethyl)pyrazolyl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-Chloro-3-(trifluoromethyl)pyrazolyl]acetic acid is a useful research compound. Its molecular formula is C6H4ClF3N2O2 and its molecular weight is 228.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Introduction
2-[4-Chloro-3-(trifluoromethyl)pyrazolyl]acetic acid is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores the compound's synthesis, biological activity, and therapeutic applications, supported by data tables and relevant case studies.
Synthesis of this compound
The synthesis of this compound typically involves several steps, including the formation of the pyrazole ring and subsequent functionalization. The general synthetic route includes:
- Formation of the Pyrazole Ring : Starting from appropriate hydrazine derivatives and carbonyl compounds.
- Introduction of the Chloro and Trifluoromethyl Groups : Achieved through halogenation reactions.
- Acetic Acid Functionalization : The final step involves the introduction of the acetic acid moiety to yield the target compound.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, a related study showed that compounds with similar structures displayed minimum inhibitory concentration (MIC) values as low as 0.5 µg/mL against various bacterial strains, including MRSA .
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
This compound | TBD | TBD |
Related Pyrazole Derivative | 0.5 | S. aureus (MRSA) |
Another Derivative | 1.0 | Enterococcus spp. |
Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively studied. For example, compounds based on the 1H-pyrazole structure have shown effectiveness against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The activity is often attributed to their ability to inhibit specific kinases involved in tumor growth .
Case Studies
- c-KIT Kinase Inhibition : A study found that a derivative of this compound exhibited potent inhibition against c-KIT kinase, which is crucial in certain types of cancers such as gastrointestinal stromal tumors (GISTs). This compound demonstrated single-digit nanomolar potency against both wild-type and drug-resistant mutant forms of c-KIT .
- Antimicrobial Efficacy : In a comparative study, various substituted pyrazole derivatives were tested for their antimicrobial properties. The compound exhibited promising results against a range of pathogens, reinforcing its potential use in treating infections .
The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:
- Kinase Inhibition : By inhibiting kinases such as c-KIT, these compounds can disrupt signaling pathways critical for cancer cell proliferation.
- Antimicrobial Mechanism : The exact mechanism is still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
科学研究应用
Antimicrobial Activity
Research indicates that compounds similar to 2-[4-Chloro-3-(trifluoromethyl)pyrazolyl]acetic acid exhibit significant antimicrobial properties. These compounds have been shown to be effective against a range of bacterial and fungal strains, making them potential candidates for developing new antibiotics or antifungal medications.
Anti-inflammatory Properties
The compound's structure allows it to inhibit cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. This inhibition can lead to anti-inflammatory effects, suggesting its use in treating conditions such as arthritis or other inflammatory diseases.
Cancer Therapeutics
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to interact with specific molecular targets within cancer cells, modulating enzyme activity and receptor binding. For instance, derivatives of this compound have demonstrated cytotoxicity against various cancer cell lines, including breast and lung cancer cells .
Herbicidal Activity
The herbicidal properties of this compound have been explored in agricultural settings. Its ability to inhibit certain biochemical pathways in plants makes it a candidate for developing new herbicides that can effectively control weed populations while minimizing environmental impact .
In Vitro Studies
In vitro studies have demonstrated the effectiveness of this compound against various human cancer cell lines. For example, it was tested against MCF-7 (breast cancer), A549 (lung cancer), and PANC-1 (pancreatic cancer) cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .
Comparative Data Table
Application Area | Specific Use | Effectiveness |
---|---|---|
Pharmaceuticals | Antimicrobial | Effective against bacterial strains |
Anti-inflammatory | Inhibits COX enzymes | |
Cancer treatment | Cytotoxicity in various cancer cells | |
Agrochemicals | Herbicide | Controls weed populations |
属性
IUPAC Name |
2-[4-chloro-3-(trifluoromethyl)pyrazol-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2O2/c7-3-1-12(2-4(13)14)11-5(3)6(8,9)10/h1H,2H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOIONIUIBRNGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CC(=O)O)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1006446-52-1 |
Source
|
Record name | 2-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。